Trace Metal Purity Specification: Semiconductor-Grade NaOH vs. Industrial-Grade NaOH
Semiconductor-grade NaOH (CAS 81133-20-2) provides element-specific trace metal certification with potassium (K) specified at ≤100 ppm and lithium (Li) ≤10 ppm, compared to industrial-grade NaOH where potassium typically exceeds 500 ppm without element-specific certification . The SUPARPUR® grade variant achieves further reduction with potassium ≤2.0 ppm and iron ≤0.05 ppm for ultratrace analysis applications .
| Evidence Dimension | Trace metal impurity concentration |
|---|---|
| Target Compound Data | Semiconductor-grade NaOH: K ≤100 ppm, Li ≤10 ppm, B ≤10 ppm, Cs ≤20 ppm, Rb ≤10 ppm |
| Comparator Or Baseline | Industrial-grade NaOH: K >500 ppm (typical), no element-specific certification for semiconductor-critical metals |
| Quantified Difference | At least 5-fold reduction in potassium concentration; additional elements certified vs. unspecified |
| Conditions | Trace metals basis specification per vendor certificate of analysis (Honeywell semiconductor grade, 99.99% trace metals basis) |
Why This Matters
This matters because potassium and alkali metal contamination during wafer processing directly alters dielectric properties and threshold voltages in MOS devices, making element-specific low-metal certification a non-negotiable procurement criterion for semiconductor fabrication.
